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molecular formula C8H9F3N2O B8496654 3-Amino-1,1,1-trifluoro-2-(pyridin-3-yl)propan-2-ol

3-Amino-1,1,1-trifluoro-2-(pyridin-3-yl)propan-2-ol

Cat. No. B8496654
M. Wt: 206.16 g/mol
InChI Key: LLZNZAISONIADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216999B2

Procedure details

Isopropylmagnesium chloride-lithium chloride complex-tetrahydrofuran solution (1.3 M, 20.7 mL, 27.0 mmol) was added dropwise to 5-bromo-2-chloropyridine (5.20 g, 27.0 mmol) in tetrahydrofuran (40 mL) under cooling with ice, and the reaction mixture was stirred for 30 minutes and then mixed with ethyl 2,2,2-trifluoroacetate (11.5 g, 81.0 mmol) under cooling with ice and stirred at room temperature for 10 minutes. After addition of 1M hydrochloric acid, the reaction mixture was extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a yellow oil. The yellow oil was dissolved in nitromethane (30 mL) and stirred with potassium carbonate (3.73 g, 27.0 mmol) at room temperature for 30 minutes. The reaction mixture was added to 1M hydrochloric acid and extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1 (v/v)) to give a yellow oil. The yellow oil was dissolved in tetrahydrofuran (20 mL), mixed with 10% palladium-carbon (600 mg) and triethylamine (2.60 mL, 18.7 mmol) and then stirred at room temperature for one day under a hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate→ethyl acetate/methanol/triethylamine=9/1/1 (v/v/v)) to give the title compound as a colorless solid (913 mg, yield 31% (4 steps)).
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
20.7 mL
Type
solvent
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.73 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight
Yield
31%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5](Cl)=[N:6][CH:7]=1.[F:9][C:10]([F:17])([F:16])[C:11](OCC)=[O:12].Cl.C(=O)([O-])[O-].[K+].[K+].[CH2:25]([N:27](CC)CC)C>O1CCCC1.[N+](C)([O-])=O.[C].[Pd]>[NH2:27][CH2:25][C:11]([C:2]1[CH:7]=[N:6][CH:5]=[CH:4][CH:3]=1)([OH:12])[C:10]([F:17])([F:16])[F:9] |f:3.4.5,9.10|

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
palladium-carbon
Quantity
600 mg
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20.7 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
3.73 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
stirred at room temperature for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1 (v/v))
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
STIRRING
Type
STIRRING
Details
stirred at room temperature for one day under a hydrogen atmosphere
Duration
1 d
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate→ethyl acetate/methanol/triethylamine=9/1/1 (v/v/v))

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCC(C(F)(F)F)(O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 913 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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